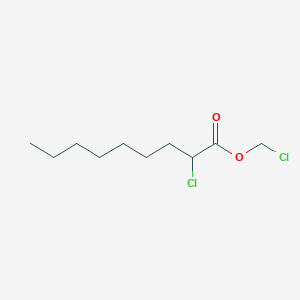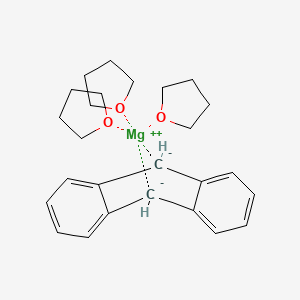![molecular formula C11H28OSSn2 B14422524 [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) CAS No. 85294-03-7](/img/structure/B14422524.png)
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a propane backbone with an ethanesulfinyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) typically involves the reaction of a suitable precursor with trimethyltin chloride under specific conditions. One common method includes the use of a Grignard reagent, which reacts with trimethyltin chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin compounds.
Industrial Production Methods
Industrial production of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form ethanethiol derivatives.
Substitution: The trimethylstannane groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, ethanethiol derivatives, and various substituted organotin compounds, depending on the reagents and conditions used.
Applications De Recherche Scientifique
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers and materials with unique properties, such as increased thermal stability and rigidity.
Mécanisme D'action
The mechanism of action of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylstannane groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The ethanesulfinyl group can also participate in redox reactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) is unique due to its combination of organotin and ethanesulfinyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
85294-03-7 |
|---|---|
Formule moléculaire |
C11H28OSSn2 |
Poids moléculaire |
445.8 g/mol |
Nom IUPAC |
(3-ethylsulfinyl-1-trimethylstannylpropyl)-trimethylstannane |
InChI |
InChI=1S/C5H10OS.6CH3.2Sn/c1-3-5-7(6)4-2;;;;;;;;/h1H,3-5H2,2H3;6*1H3;; |
Clé InChI |
ASHIAKFINUFUSY-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)CCC([Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)






![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)





![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
